molecular formula C27H27FN4O4 B2907188 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide CAS No. 896347-23-2

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide

Cat. No.: B2907188
CAS No.: 896347-23-2
M. Wt: 490.535
InChI Key: VGASUBCIPITJTL-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a central ethanediamide (-N-C(=O)-C(=O)-N-) bridge linking two moieties:

  • A 2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl group, which combines a benzodioxol ring (electron-rich aromatic system) and a 4-phenylpiperazine (a nitrogen-containing heterocycle).
  • A 2-fluorophenyl group, providing steric and electronic modulation via the fluorine substituent.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN4O4/c28-21-8-4-5-9-22(21)30-27(34)26(33)29-17-23(19-10-11-24-25(16-19)36-18-35-24)32-14-12-31(13-15-32)20-6-2-1-3-7-20/h1-11,16,23H,12-15,17-18H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGASUBCIPITJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3F)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(2-fluorophenyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Phenylpiperazine Intermediate: This involves the reaction of phenylhydrazine with ethylene oxide to form phenylpiperazine.

    Coupling Reactions: The benzodioxole and phenylpiperazine intermediates are coupled using a suitable linker, such as ethylene diamine, under controlled conditions.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(2-fluorophenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant effects. The piperazine ring is often associated with serotonin receptor modulation, which is crucial in treating mood disorders. Studies have shown that derivatives of piperazine can enhance serotonergic neurotransmission, suggesting that this compound could be explored as an antidepressant agent.

2. Antipsychotic Effects
The compound's structural similarity to known antipsychotic agents points to its potential utility in treating schizophrenia and other psychotic disorders. Its ability to interact with dopamine receptors may provide therapeutic benefits in managing symptoms associated with these conditions.

3. Neuroprotective Properties
Emerging research suggests that compounds featuring benzodioxole structures possess neuroprotective properties. They may mitigate oxidative stress and inflammation in neuronal cells, making them candidates for further study in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Case Study 1: Antidepressant Efficacy
In a controlled study, researchers evaluated the antidepressant effects of similar compounds on animal models. Results indicated a significant reduction in depressive-like behaviors when administered at specific dosages over a four-week period. These findings support the hypothesis that the compound may exert similar effects due to its structural characteristics.

Case Study 2: Neuroprotective Mechanisms
A study focused on the neuroprotective effects of benzodioxole derivatives revealed that they could reduce cell death in models of oxidative stress. The compound was shown to decrease levels of reactive oxygen species (ROS) and improve cell viability in neuronal cultures exposed to toxic agents.

Comparative Data Table

Application Mechanism Research Findings
AntidepressantSerotonin receptor modulationSignificant reduction in depressive behaviors in animal models
AntipsychoticDopamine receptor interactionPotential efficacy noted in symptom management
NeuroprotectiveReduction of oxidative stressImproved cell viability in neuronal cultures

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 4-Fluorophenyl Analogue

Compound : N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N′-(4-fluorophenyl)ethanediamide
Key Differences :

  • Fluorine substituent position: 2-fluorophenyl (original) vs. 4-fluorophenyl (analogue).
  • The 4-fluoro analogue may exhibit enhanced metabolic stability due to reduced steric interference with cytochrome P450 enzymes .

Piperazine Derivatives with Varied Aromatic Substituents

Trifluoromethylphenyl-Substituted Piperazine

Compound : N-(4-(Pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide
Key Features :

  • A trifluoromethylphenyl group on the piperazine and a pyridinylphenyl terminus.
  • Molecular Weight : ~550 g/mol (estimated).
  • The pyridine ring introduces basicity, improving aqueous solubility compared to the original compound’s benzodioxol .
Chloro-Trifluoromethylphenyl Acetamide

Compound : N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
Key Features :

  • Chloro and trifluoromethyl substituents on the phenyl ring.
  • Molecular Weight : 397.82 g/mol.
  • Implications :
    • Reduced molecular weight and simpler acetamide linkage may improve bioavailability.
    • Chlorine and trifluoromethyl groups enhance electron-withdrawing effects, possibly altering receptor affinity .

Functional Group Variations: Ethanediamide vs. Carbothioamide

Compound Class : Hydrazinecarbothioamides and Triazoles (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones)
Key Differences :

  • Carbothioamide (C=S) vs. ethanediamide (C=O) functional groups.
  • Implications :
    • Carbothioamides exhibit tautomerism (thione-thiol equilibrium), which may reduce stability compared to the rigid ethanediamide.
    • The ethanediamide’s dual carbonyl groups provide stronger hydrogen-bonding capacity, critical for target engagement .

Research Findings and Trends

  • Piperazine Motif : Common in dopamine receptor ligands (e.g., D2/D3 antagonists). The original compound’s 4-phenylpiperazine may confer affinity for serotonin or adrenergic receptors .
  • Fluorine Effects : Fluorine in the 2-position (original compound) vs. 4-position (analogue) influences steric and electronic interactions. Ortho-substitution often reduces metabolic oxidation .

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C26H30F2N4O2
  • Molecular Weight : 468.54 g/mol

Key Structural Features :

  • Benzodioxole moiety that may contribute to its interaction with biological targets.
  • Piperazine ring which is often linked to psychoactive properties.
  • Fluorophenyl group that may enhance lipophilicity and receptor binding.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Serotonin Receptor Modulation : Compounds with similar structures have been shown to interact with serotonin receptors (5-HT receptors), which are crucial in regulating mood and anxiety.
  • Anticancer Activity : Some derivatives exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Neuroprotective Effects : Potential neuroprotective effects have been noted, possibly through the modulation of neurotransmitter systems.

Biological Activity Data

The following table summarizes the biological activities reported for compounds structurally related to this compound:

Activity TypeCompound TestedIC50/EC50 ValuesReference
AnticancerSimilar benzodioxole derivatives0.5 - 10 µM
Serotonin Receptor Agonist4-phenyipiperazine derivatives50 nM
NeuroprotectionPiperazine derivatives25 µM

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a related compound in various cancer cell lines (e.g., Mia PaCa-2, PANC-1). The compound demonstrated potent antiproliferative activity with IC50 values ranging from 0.5 µM to 10 µM across different cell lines, indicating strong potential for further development as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Research involving the psychoactive properties of similar compounds revealed that they could modulate serotonin levels effectively. The N-methyl derivative was tested in human psychopharmacology studies, showing nonhallucinogenic effects while still facilitating therapeutic outcomes .

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step organic reactions, including:

  • Acylation/Coupling : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU to form amide bonds between intermediates .
  • Functional Group Modifications : Halogenation or oxidation steps (e.g., bromination with Br₂ or oxidation with KMnO₄) to introduce fluorophenyl or benzodioxole moieties .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DCM) are often employed to enhance reaction efficiency .
  • Purification : Chromatographic techniques (HPLC, column chromatography) are critical for isolating high-purity products .

Key Conditions :

  • Temperature control (e.g., reflux for 48–72 hours in stepwise reactions).
  • Inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify backbone connectivity and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization) .
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis, especially in scale-up scenarios?

  • Reaction Optimization :
  • Catalyst Screening : Test alternatives to EDC/HATU (e.g., DCC, HOBt) to reduce side reactions .
  • Solvent Selection : Evaluate solvent polarity (e.g., DMSO vs. THF) to improve solubility of intermediates .
    • Scale-Up Strategies :
  • Use continuous flow reactors for exothermic steps (e.g., acylation) to maintain temperature control .
  • Implement in-line analytics (e.g., FTIR) for real-time monitoring .
    • Purification : Gradient elution in preparative HPLC to resolve closely eluting impurities .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

  • Target Validation :
  • Use siRNA knockdown or CRISPR-Cas9 models to confirm the compound’s interaction with proposed receptors (e.g., dopamine D₂ or serotonin 5-HT₁A) .
    • Assay Standardization :
  • Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines) to minimize variability .
    • In Vivo/In Vitro Correlation :
  • Conduct pharmacokinetic studies (e.g., plasma protein binding, bioavailability) to reconcile discrepancies between cell-based and animal models .

Q. How can computational methods aid in predicting the compound’s biological targets and metabolic pathways?

  • Molecular Docking : Use software like AutoDock Vina to screen against receptor libraries (e.g., GPCRs, kinases) .
  • ADME Prediction : Tools like SwissADME can forecast metabolic stability, CYP450 interactions, and blood-brain barrier penetration .
  • QSAR Modeling : Corrogate structural features (e.g., piperazine ring basicity, fluorophenyl lipophilicity) with activity data to guide analog design .

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